molecular formula C17H26N2 B7518714 1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine

1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine

Cat. No. B7518714
M. Wt: 258.4 g/mol
InChI Key: UQGMUTKPJLJYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine, commonly referred to as BAMCM, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine derivatives and has shown potential in various fields such as medicinal chemistry, pharmacology, and neuroscience. In

Mechanism of Action

BAMCM acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. This activation results in the release of endogenous opioids, which are responsible for pain relief and euphoria. BAMCM has also been shown to inhibit the reuptake of dopamine, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the rewarding effects of BAMCM.
Biochemical and Physiological Effects:
BAMCM has been shown to have several biochemical and physiological effects. It has been shown to have analgesic, anesthetic, and sedative effects. BAMCM has also been shown to have anxiolytic effects, which means that it reduces anxiety. Additionally, BAMCM has been shown to have anticonvulsant effects, which means that it can prevent seizures.

Advantages and Limitations for Lab Experiments

One advantage of using BAMCM in lab experiments is its high affinity for the mu-opioid receptor, which makes it a potent analgesic and anesthetic agent. Additionally, BAMCM has been shown to have a longer duration of action compared to other analgesic and anesthetic agents. However, one limitation of using BAMCM in lab experiments is its potential for abuse due to its rewarding effects. Researchers must take precautions to prevent the misuse of BAMCM in lab experiments.

Future Directions

There are several future directions for the research of BAMCM. One area of research is the development of novel BAMCM derivatives that have improved potency and selectivity for the mu-opioid receptor. Additionally, researchers are investigating the potential use of BAMCM in the treatment of drug addiction and withdrawal. Another area of research is the investigation of BAMCM's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, researchers are investigating the potential use of BAMCM in the development of new analgesic and anesthetic agents with fewer side effects.
Conclusion:
In conclusion, BAMCM is a chemical compound that has shown significant potential in various scientific research applications. Its high affinity for the mu-opioid receptor makes it a potent analgesic and anesthetic agent. Additionally, BAMCM has been shown to have anxiolytic, anticonvulsant, and sedative effects. While there are limitations to its use in lab experiments, there are several future directions for the research of BAMCM, including the development of novel derivatives and the investigation of its potential use in the treatment of drug addiction and neurological disorders.

Scientific Research Applications

BAMCM has shown potential in various scientific research applications. It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Researchers have also investigated its potential as an analgesic and anesthetic agent. BAMCM has been shown to have a high affinity for the mu-opioid receptor, which is responsible for pain relief. Additionally, BAMCM has been studied for its potential use in drug addiction treatment due to its ability to modulate the dopamine system.

properties

IUPAC Name

1-benzyl-N-(cyclopropylmethyl)-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-18(13-16-7-8-16)17-9-11-19(12-10-17)14-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGMUTKPJLJYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

18.9 g of 1-benzyl-4-methylaminopiperidine in the form of the oil prepared in a) are taken up in 250 ml of methanol, combined with 8.3 g of cyclopropane carboxaldehyde and 11.3 g of sodium cyanoborohydride. The mixture is stirred for 5 hours at 40-50° C., then for about 16 hours at ambient temperature. It is then acidified with 2 N hydrochloric acid, evaporated to dryness in vacuo and the residue is taken up in water. It is washed with ether, made alkaline with concentrated sodium hydroxide solution and extracted with ether/ethyl acetate. The organic extract is dried over sodium sulphate and freed from solvents in vacuo. 22.7 g of 1-benzyl-4-(cyclopropylmethyl-methyl-amino)-piperidine are obtained as a yellowish oil.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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